3,3-Oxetanedimethanol, dibenzoate

Description

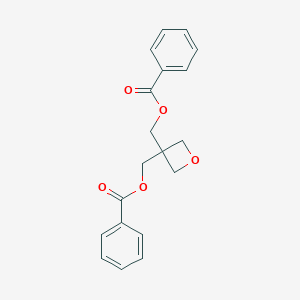

3,3-Oxetanedimethanol dibenzoate is a diester derived from the reaction of 3,3-oxetanedimethanol (a four-membered oxetane ring with two hydroxymethyl groups) with benzoic acid. This compound is hypothesized to exhibit properties typical of aromatic esters, such as moderate hydrophobicity and applications in coatings or specialty polymers.

Properties

CAS No. |

19300-65-3 |

|---|---|

Molecular Formula |

C19H18O5 |

Molecular Weight |

326.3 g/mol |

IUPAC Name |

[3-(benzoyloxymethyl)oxetan-3-yl]methyl benzoate |

InChI |

InChI=1S/C19H18O5/c20-17(15-7-3-1-4-8-15)23-13-19(11-22-12-19)14-24-18(21)16-9-5-2-6-10-16/h1-10H,11-14H2 |

InChI Key |

AFCXVIMWALUMQB-UHFFFAOYSA-N |

SMILES |

C1C(CO1)(COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1C(CO1)(COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |

Synonyms |

3,3-Oxetanedimethanol, dibenzoate |

Origin of Product |

United States |

Scientific Research Applications

Polymer Chemistry

Monomer for Polymer Synthesis

3,3-Oxetanedimethanol, dibenzoate serves as a monomer in the synthesis of star-shaped polymers and other complex polymer architectures. These polymers are notable for their unique mechanical properties and thermal stability. The compound's oxetane ring provides a reactive site that can undergo polymerization reactions, making it versatile for creating various polymer structures.

Case Study: Star Polymers

A study demonstrated the use of 3,3-oxetanedimethanol derivatives in synthesizing star-shaped polymers through a controlled radical polymerization process. The resulting polymers exhibited enhanced mechanical strength and flexibility compared to linear counterparts. The incorporation of dibenzoate groups also improved the thermal properties of the final products, making them suitable for high-performance applications in coatings and adhesives.

| Property | Star Polymer | Linear Polymer |

|---|---|---|

| Mechanical Strength | High | Moderate |

| Thermal Stability | Excellent | Good |

| Flexibility | High | Low |

Fragrance Industry

Fragrance Chemicals

The compound is utilized as a fragrance chemical in the formulation of perfumes, cosmetics, and personal care products. Its unique olfactory properties allow it to enhance the scent profiles of various products.

Case Study: Perfume Formulation

Research has shown that incorporating this compound into perfume formulations can significantly alter the fragrance's character. For instance, a formulation including this compound exhibited a sweet lemon-like odor profile when tested against traditional fragrance ingredients. This characteristic makes it valuable for perfumers seeking novel scent combinations.

| Fragrance Component | Amount (g) |

|---|---|

| 3,3-Oxetanedimethanol | 5 |

| Ethyl methyl phenyl glycidate | 1 |

| Peach aldehyde | 12 |

Medicinal Chemistry

Biological Activity

Recent studies have explored the potential medicinal applications of oxetane derivatives, including 3,3-oxetanedimethanol. These compounds have shown promise as intermediates in the synthesis of biologically active molecules relevant to cancer treatment and autoimmune diseases.

Case Study: Synthesis of Therapeutics

A notable investigation reported the synthesis of oxetane-containing compounds that demonstrated significant anti-cancer activity in vitro. The study highlighted how modifications to the oxetane structure could enhance biological activity while maintaining low toxicity profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3,3-oxetanedimethanol dibenzoate with structurally or functionally related dibenzoate esters:

Table 1: Comparison of Dibenzoate Esters

Key Comparisons:

Structural Complexity and Molecular Weight 3,3-Oxetanedimethanol dibenzoate (MW 326.34) is smaller than multiflorane-type triterpene dibenzoates (MW ~654.87) , making it more suitable for applications requiring low viscosity or high mobility, such as coatings. DPG dibenzoate isomers (MW 342.39) share a similar molecular weight but differ in core structure (likely dipropylene glycol-based), leading to distinct isomerization patterns relevant to vaping liquid formulations .

Synthetic Methods The oxetane derivative is likely synthesized via direct esterification of 3,3-oxetanedimethanol with benzoyl chloride, a standard method for ester synthesis. In contrast, dimethyl 3,3'-(buta-1,3-diyne)dibenzoate is produced via Glaser coupling of ethynylbenzoate precursors, highlighting the role of alkyne chemistry in conjugated systems .

Applications Biological Activity: Multiflorane-type dibenzoates exhibit cytotoxicity against cancer cells (e.g., HL-60 and P388), while 3,3-oxetanedimethanol dibenzoate’s biological profile remains unexplored . Industrial Use: 1,4-Cyclohexane dimethanol dibenzoate improves mechanical properties in powder coatings, suggesting that the oxetane analog could similarly enhance polymer rigidity . Consumer Products: DPG dibenzoates in vaping liquids demonstrate the role of dibenzoates as solubilizing agents, though safety concerns in inhalable products may limit their utility compared to industrial analogs .

Disodium 3,3'-[...]dibenzoate (a dye) is water-soluble due to its ionic groups, whereas the oxetane derivative is expected to be hydrophobic .

Notes

- Contradictions in molecular formulas (e.g., DPG dibenzoate vs. oxetane derivative) highlight differences in core structures and applications.

- Further research is needed to confirm the oxetane derivative’s synthesis, stability, and performance in hypothesized applications like coatings.

Q & A

Q. What are the recommended synthesis protocols for 3,3-Oxetanedimethanol dibenzoate, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves esterification of 3,3-oxetanedimethanol with benzoic acid derivatives. A Glaser coupling approach (used for analogous dibenzoate esters) can be adapted, where acetylene intermediates are coupled under oxidative conditions. For example, methyl 3-ethynylbenzoate undergoes Glaser coupling to yield dimethyl 3,3'-(buta-1,3-diyne-1,4-diyl)dibenzoate with a 91% yield, followed by saponification and acidification . Optimization strategies include:

- Catalyst selection : Use palladium/copper catalysts for efficient coupling.

- Temperature control : Maintain 60–80°C during esterification to avoid side reactions.

- Purification : Chromatographic separation (e.g., silica gel) to isolate isomers, as seen in (Z)- and (E)-dimethyl 3,3'-(but-2-ene-2,3-diyl)dibenzoate purification .

Q. Which analytical techniques are critical for structural characterization of 3,3-Oxetanedimethanol dibenzoate?

- Methodological Answer :

- X-ray crystallography : Resolve crystal lattice parameters (e.g., monoclinic system with a = 26.3472 Å, β = 121.139°) to confirm stereochemistry and packing .

- NMR spectroscopy : Use H and C NMR to identify benzoate ester peaks (δ 7.5–8.1 ppm for aromatic protons) and oxetane ring protons (δ 4.0–4.5 ppm).

- Mass spectrometry : Confirm molecular weight (e.g., m/z 454.5 for similar dibenzoate esters) .

Q. What safety protocols are essential when handling 3,3-Oxetanedimethanol dibenzoate in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Waste disposal : Segregate organic waste and collaborate with certified hazardous waste management services .

- Emergency response : For spills, use inert absorbents (e.g., vermiculite) and avoid water spray to prevent dust dispersion .

Advanced Research Questions

Q. How does 3,3-Oxetanedimethanol dibenzoate interact with protein kinase C (PKC) isoforms, and what experimental designs validate its bioactivity?

- Methodological Answer :

- Mechanistic studies : Use immunofluorescence microscopy to track PKC isoform translocation (e.g., nPKC-δ, -ε) from cytosol to membranes in cell lines .

- Dose-response assays : Treat cells with 0.1–10 µM compound and measure apoptosis via Annexin V/PI staining. Correlate with PKC activation using Western blotting for phosphorylated substrates .

- Controls : Include PKC inhibitors (e.g., Gö6983) to confirm specificity.

Q. What methodologies resolve contradictions in apoptosis induction data linked to 3,3-Oxetanedimethanol dibenzoate?

- Methodological Answer :

- Time-course analysis : Apoptosis morphology (e.g., nuclear fragmentation) may vary with exposure duration. Conduct assays at 12, 24, and 48 hours .

- Cell-type specificity : Test across multiple lines (e.g., NSCLC vs. primary cells) to identify differential PKC isoform expression .

- Metabolic profiling : Use H-thymidine incorporation to assess macromolecule synthesis inhibition, a key apoptosis trigger .

Q. How can reaction conditions be tailored to control stereoselectivity in dibenzoate synthesis?

- Methodological Answer :

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor (E)-isomers, while non-polar solvents (e.g., toluene) may stabilize (Z)-forms .

- Temperature : Lower temperatures (≤40°C) reduce kinetic competition, enhancing stereochemical purity.

- Catalytic additives : Chiral ligands (e.g., BINAP) in coupling reactions can bias isomer formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.